![molecular formula C14H24N2O B13869852 3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline is an organic compound that features an aniline moiety substituted with a di(propan-2-yl)amino group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Di(propan-2-yl)amino]ethoxy]aniline typically involves the reaction of 3-nitroaniline with di(propan-2-yl)aminoethanol under reductive conditions. The nitro group is reduced to an amino group, and the ethoxy group is introduced through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas with a palladium catalyst for the reduction step and alkyl halides for the substitution step.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Alkyl halides and strong bases like sodium hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-[2-[Di(propan-2-yl)amino]ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The di(propan-2-yl)amino group can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The ethoxy group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[Di(propan-2-yl)amino]ethoxy]benzene
- 3-[2-[Di(propan-2-yl)amino]ethoxy]phenol
- 3-[2-[Di(propan-2-yl)amino]ethoxy]toluene
Uniqueness
3-[2-[Di(propan-2-yl)amino]ethoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the di(propan-2-yl)amino and ethoxy groups on the aniline ring allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H24N2O |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3-[2-[di(propan-2-yl)amino]ethoxy]aniline |
InChI |
InChI=1S/C14H24N2O/c1-11(2)16(12(3)4)8-9-17-14-7-5-6-13(15)10-14/h5-7,10-12H,8-9,15H2,1-4H3 |
InChI Key |
JHRJZIBVSBRTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=CC=CC(=C1)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)
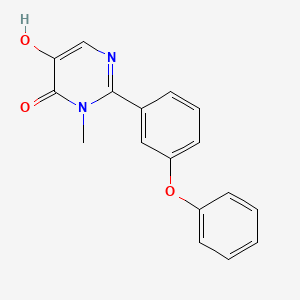
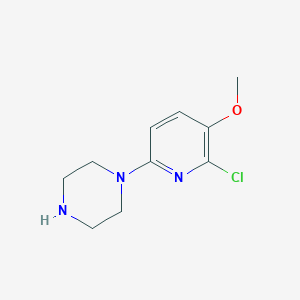
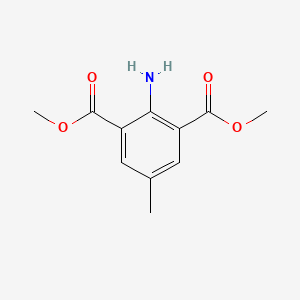
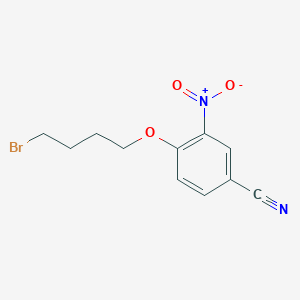
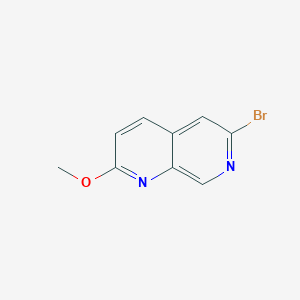
![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)
![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)

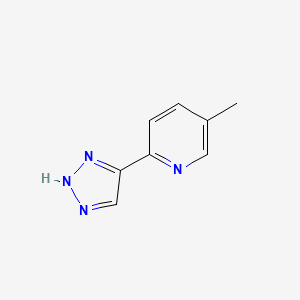
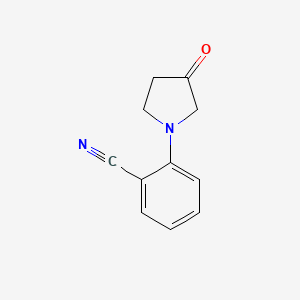
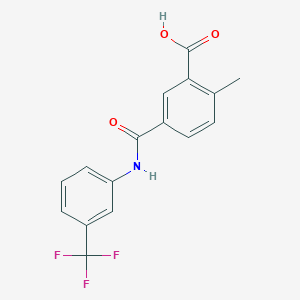
![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
